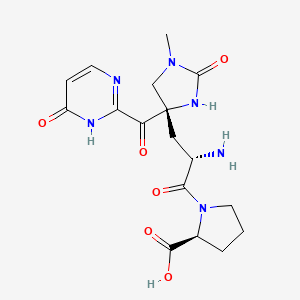

L-Proline, (4S)-hexahydro-1-methyl-2,6-dioxo-4-pyrimidinecarbonyl-L-histidyl-

Description

This compound is a structurally complex molecule featuring a pyrrolidine-2-carboxylic acid backbone fused with an imidazolidinone ring and a pyrimidine-derived carbonyl group. Its stereochemistry (2S, 2S, 4S) is critical for its bioactive conformation, likely influencing interactions with biological targets such as enzymes or receptors. Structural determination of such compounds often relies on crystallographic tools like SHELX, which enables precise analysis of bond angles, stereochemistry, and intermolecular interactions .

Properties

CAS No. |

103300-77-2 |

|---|---|

Molecular Formula |

C17H22N6O6 |

Molecular Weight |

406.4 g/mol |

IUPAC Name |

(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[[(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C17H22N6O6/c1-22-13(24)6-10(21-17(22)29)14(25)20-11(5-9-7-18-8-19-9)15(26)23-4-2-3-12(23)16(27)28/h7-8,10-12H,2-6H2,1H3,(H,18,19)(H,20,25)(H,21,29)(H,27,28)/t10-,11-,12-/m0/s1 |

InChI Key |

ZJLMUEVCSWSNNQ-SRVKXCTJSA-N |

Isomeric SMILES |

CN1C(=O)C[C@H](NC1=O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)O |

Canonical SMILES |

CN1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)O |

Appearance |

Solid powder |

Other CAS No. |

103300-77-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

TA 0910 acid-type; TA-0910 acid-type; TA0910 acid-type; |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-[(2S)-2-amino-3-[(4S)-1-methyl-2-oxo-4-(6-oxo-1H-pyrimidine-2-carbonyl)imidazolidin-4-yl]propanoyl]pyrrolidine-2-carboxylic acid involves the metabolic conversion of Ta 0910. The exact synthetic route and reaction conditions for the preparation of (2S)-1-[(2S)-2-amino-3-[(4S)-1-methyl-2-oxo-4-(6-oxo-1H-pyrimidine-2-carbonyl)imidazolidin-4-yl]propanoyl]pyrrolidine-2-carboxylic acid are not extensively detailed in the available literature. it is known that Ta 0910 is a metabolically stable analogue of thyrotropin-releasing hormone, and its conversion to (2S)-1-[(2S)-2-amino-3-[(4S)-1-methyl-2-oxo-4-(6-oxo-1H-pyrimidine-2-carbonyl)imidazolidin-4-yl]propanoyl]pyrrolidine-2-carboxylic acid occurs through metabolic processes .

Industrial Production Methods: The compound is primarily used for research purposes, and its production is typically carried out in specialized laboratories under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: (2S)-1-[(2S)-2-amino-3-[(4S)-1-methyl-2-oxo-4-(6-oxo-1H-pyrimidine-2-carbonyl)imidazolidin-4-yl]propanoyl]pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert (2S)-1-[(2S)-2-amino-3-[(4S)-1-methyl-2-oxo-4-(6-oxo-1H-pyrimidine-2-carbonyl)imidazolidin-4-yl]propanoyl]pyrrolidine-2-carboxylic acid into reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens and nucleophiles

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

(2S)-1-[(2S)-2-amino-3-[(4S)-1-methyl-2-oxo-4-(6-oxo-1H-pyrimidine-2-carbonyl)imidazolidin-4-yl]propanoyl]pyrrolidine-2-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study metabolic stability and reaction mechanisms.

Biology: The compound is utilized in biological studies to investigate its effects on cellular processes.

Medicine: (2S)-1-[(2S)-2-amino-3-[(4S)-1-methyl-2-oxo-4-(6-oxo-1H-pyrimidine-2-carbonyl)imidazolidin-4-yl]propanoyl]pyrrolidine-2-carboxylic acid is explored for its potential therapeutic applications, particularly in the context of thyrotropin-releasing hormone analogues.

Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (2S)-1-[(2S)-2-amino-3-[(4S)-1-methyl-2-oxo-4-(6-oxo-1H-pyrimidine-2-carbonyl)imidazolidin-4-yl]propanoyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. As a metabolite of Ta 0910, it retains the ability to interact with receptors and enzymes involved in the regulation of thyrotropin-releasing hormone activity. The exact molecular targets and pathways are still under investigation, but it is known to influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its hybrid architecture, combining pyrrolidine, imidazolidinone, and pyrimidine moieties. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Key Findings

Structural Complexity vs. For example, imidazolidinones in C. gigantea extracts exhibit insecticidal effects but lack the pyrimidine group, which may improve solubility or binding affinity in the target compound .

Stereochemical Precision :

The (2S, 2S, 4S) configuration enables optimal spatial alignment for interactions with chiral biological targets, a feature absent in synthetic pyrrolidine derivatives used as generic intermediates .

Biochemical Modeling Insights: ModelSEED predicts that the pyrimidine carbonyl group may participate in hydrogen bonding with enzyme active sites, akin to kinase inhibitors like imatinib. This contrasts with non-fused pyrimidine derivatives, which show weaker binding .

Synthesis Challenges: The compound’s multi-step synthesis (implied by its structure) contrasts with simpler plant-derived analogs, which are often extracted directly. This complexity may limit scalability compared to monocyclic compounds .

Q & A

Q. Table 1: Key NMR Signals for Pyrimidine Derivatives

| Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| NH (pyrimidine) | 11.88 | s | 1H |

| C=O (pyrimidine) | 168.5 | - | Carbonyl |

| C-F (trifluoromethyl) | 122.3 (q, J=270 Hz) | - | CF3 |

Advanced: How to resolve discrepancies between theoretical and experimental NMR data for the pyrrolidine backbone?

Methodological Answer:

Address discrepancies systematically:

Re-synthesize intermediates : Confirm purity (>98% via HPLC) and eliminate solvate effects by recrystallizing in deuterated solvents .

Dynamic NMR : Probe conformational flexibility (e.g., pyrrolidine ring puckering) by variable-temperature 1H NMR .

DFT-NMR comparison : Optimize molecular geometries computationally and simulate NMR shifts using Gaussian09 with the WP04 functional .

Basic: What purification methods isolate polar intermediates in this compound’s synthesis?

Methodological Answer:

Optimize separation based on polarity:

- Reverse-phase HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile gradients (e.g., 95% purity achieved for pyrimidine analogs) .

- Ion-exchange chromatography : Separate charged species (e.g., carboxylic acid intermediates) using Dowex® 50WX4 resin .

- Crystallization : Induce supersaturation in ethanol/water mixtures to isolate crystalline salts of amino-pyrrolidine derivatives .

Advanced: How can AI optimize reaction conditions for the imidazolidinone core?

Methodological Answer:

Implement AI-driven workflows:

- Automated high-throughput screening : Use robotic platforms to test 100+ solvent/base combinations, fed into ML models for pattern recognition .

- Bayesian optimization : Narrow down reaction parameters (temperature, catalyst loading) for maximum yield of the 1-methyl-2-oxoimidazolidin-4-yl intermediate .

- Feedback loops : Integrate real-time FTIR data to adjust reagent addition rates during exothermic steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.